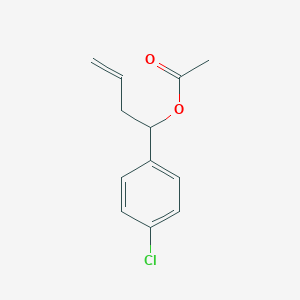

1-(4-chlorophenyl)but-3-enyl acetate

Descripción general

Descripción

Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester typically involves the esterification reaction between acetic acid and 1-(4-chloro-phenyl)-but-3-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and minimize by-products. The final product is typically purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acetic acid in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Reduction: Carried out using lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Hydrolysis: Produces 1-(4-chloro-phenyl)-but-3-en-1-ol and acetic acid.

Reduction: Yields 1-(4-chloro-phenyl)-but-3-en-1-ol.

Substitution: Results in various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 1-(4-chlorophenyl)but-3-enyl acetate (CAS No. 106730-46-5) is an organic compound that has garnered attention for its diverse applications in scientific research and industry. This article will explore its applications, focusing on its chemical properties, biological activities, and potential uses in various fields.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural components allow for modifications that can enhance biological activity. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammatory diseases.

Agrochemical Development

In the field of agrochemicals, this compound can be utilized as a precursor for the synthesis of herbicides or insecticides. The chlorophenyl moiety is known to impart herbicidal activity, and modifications of the butenyl group can lead to enhanced efficacy against specific pests or weeds.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Alkylation Reactions: It can participate in nucleophilic substitution reactions to form more complex organic molecules.

- Cross-Coupling Reactions: The presence of the chlorophenyl group enables coupling with other aryl halides, facilitating the construction of biphenyl derivatives.

Material Science

Research into polymer chemistry has identified this compound as a potential monomer for the production of specialty polymers. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of various derivatives of this compound. The results indicated that certain modifications increased the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating conditions like arthritis.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists evaluated the herbicidal activity of formulations containing this compound against common weed species. The findings demonstrated significant efficacy at low concentrations, indicating its potential as an environmentally friendly herbicide alternative.

Mecanismo De Acción

The mechanism of action of acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester group can undergo hydrolysis to release the active alcohol, which may exert its effects through various molecular mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

Acetic acid 4-chlorophenyl ester: Similar structure but lacks the but-3-enyl group.

Acetic acid 1-phenyl-but-3-enyl ester: Similar structure but lacks the chlorine atom on the phenyl ring.

Acetic acid 1-(4-methyl-phenyl)-but-3-enyl ester: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester is unique due to the presence of both the 4-chloro-phenyl group and the but-3-enyl ester moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

1-(4-Chlorophenyl)but-3-enyl acetate, a compound with notable biological properties, has garnered attention in various scientific studies for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group and a butenyl acetate moiety. This structure is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Antimicrobial Activity : It has shown potential in disrupting bacterial cell membranes or interfering with cellular processes, leading to bacterial death.

- Cell Signaling Modulation : The compound may modulate signaling pathways within cells, influencing processes such as apoptosis and proliferation.

Antimicrobial Activity

This compound has been tested for its antimicrobial properties against various pathogens. The following table summarizes its activity against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | Complete inhibition |

| Escherichia coli | 0.020 mg/mL | Complete inhibition |

| Pseudomonas aeruginosa | 0.050 mg/mL | Moderate inhibition |

| Bacillus subtilis | 0.030 mg/mL | Moderate inhibition |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial effects of various compounds, including this compound, showing significant zones of inhibition against tested strains when compared to control groups .

- Mechanistic Insights : Research conducted on similar compounds indicated that chlorinated phenyl groups enhance the lipophilicity and membrane permeability of the molecules, facilitating their entry into bacterial cells and enhancing their antimicrobial efficacy .

- Pharmacological Applications : Another study explored the potential use of this compound in therapeutic applications, suggesting that its ability to inhibit specific bacterial growth could be harnessed in developing new antibiotics .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)but-3-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRDKMQPMDEFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC=C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434911 | |

| Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106730-46-5 | |

| Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.